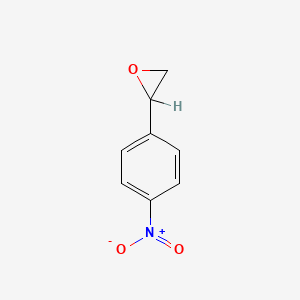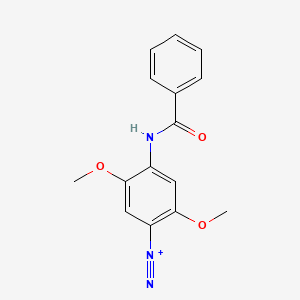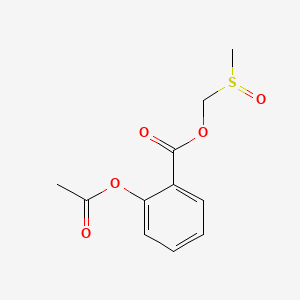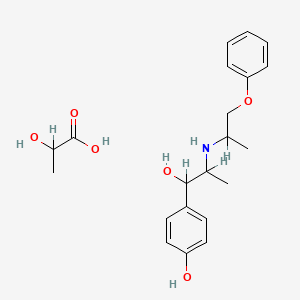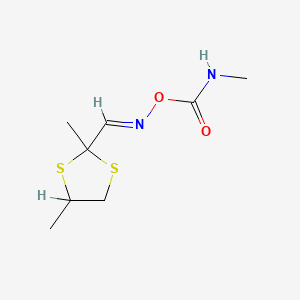
4-CHLORO-N'-(PYRAZINE-2-CARBONYL)BENZOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N’-(pyrazine-2-carbonyl)benzohydrazide is a chemical compound that has garnered attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a chloro-substituted benzohydrazide moiety linked to a pyrazine-2-carbonyl group, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N’-(pyrazine-2-carbonyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with pyrazine-2-carbonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under reflux conditions in an appropriate solvent, such as dichloromethane or tetrahydrofuran, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: While specific industrial production methods for 4-chloro-N’-(pyrazine-2-carbonyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-N’-(pyrazine-2-carbonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzohydrazide derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has shown promise as a potential antimicrobial agent, with studies indicating activity against various bacterial strains.
Wirkmechanismus
The mechanism of action of 4-chloro-N’-(pyrazine-2-carbonyl)benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for bacterial survival. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Pyrazinamide: A well-known anti-tubercular drug with a similar pyrazine moiety.
Isoniazid: Another anti-tubercular agent that shares structural similarities with benzohydrazide derivatives.
4-Chlorobenzohydrazide: A related compound that lacks the pyrazine-2-carbonyl group.
Uniqueness: 4-Chloro-N’-(pyrazine-2-carbonyl)benzohydrazide stands out due to its combined structural features, which confer unique chemical and biological properties. Its potential as a multi-functional compound in various scientific and industrial applications highlights its significance compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H9ClN4O2 |
|---|---|
Molekulargewicht |
276.68 g/mol |
IUPAC-Name |
N'-(4-chlorobenzoyl)pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C12H9ClN4O2/c13-9-3-1-8(2-4-9)11(18)16-17-12(19)10-7-14-5-6-15-10/h1-7H,(H,16,18)(H,17,19) |
InChI-Schlüssel |
XMRUGQJFSZJSKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=NC=CN=C2)Cl |
Löslichkeit |
27.1 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



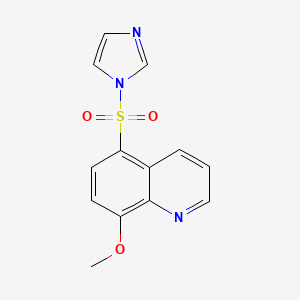
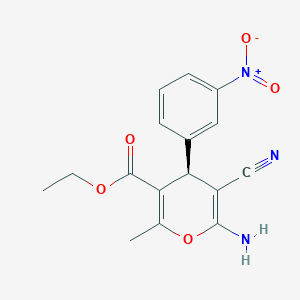

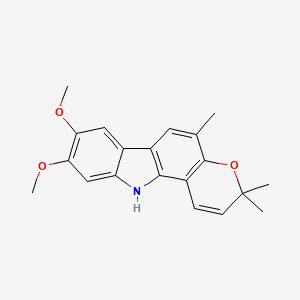

![[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate](/img/structure/B1220428.png)
